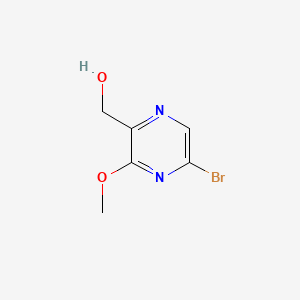
(5-Bromo-3-methoxypyrazin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-3-methoxypyrazin-2-yl)methanol is a chemical compound with the molecular formula C6H7BrN2O2. It is a derivative of pyrazine, a heterocyclic aromatic organic compound. The presence of bromine and methoxy groups in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-methoxypyrazin-2-yl)methanol typically involves the bromination of 3-methoxypyrazine followed by a reduction reaction to introduce the methanol group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like dichloromethane. The reduction step can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-3-methoxypyrazin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: 5-Bromo-3-methoxypyrazine-2-carboxylic acid.
Reduction: 5-Bromo-3-methoxypyrazine.
Substitution: 5-Amino-3-methoxypyrazin-2-yl)methanol, 5-Thio-3-methoxypyrazin-2-yl)methanol.
Applications De Recherche Scientifique
(5-Bromo-3-methoxypyrazin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (5-Bromo-3-methoxypyrazin-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methoxy groups can influence its binding affinity and specificity towards molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-3-methoxypyrazine: Lacks the methanol group, making it less polar.
3-Methoxypyrazin-2-yl)methanol: Lacks the bromine atom, affecting its reactivity.
5-Bromo-2-methoxypyrazine: Different positioning of the methoxy group, altering its chemical properties.
Uniqueness
(5-Bromo-3-methoxypyrazin-2-yl)methanol is unique due to the presence of both bromine and methoxy groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various chemical transformations and applications in research and industry.
Propriétés
Formule moléculaire |
C6H7BrN2O2 |
|---|---|
Poids moléculaire |
219.04 g/mol |
Nom IUPAC |
(5-bromo-3-methoxypyrazin-2-yl)methanol |
InChI |
InChI=1S/C6H7BrN2O2/c1-11-6-4(3-10)8-2-5(7)9-6/h2,10H,3H2,1H3 |
Clé InChI |
OUURKWNYIVSUBZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=CN=C1CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


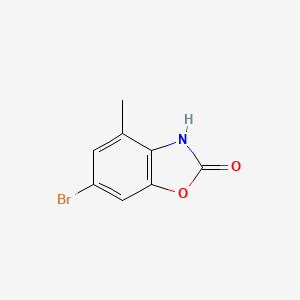
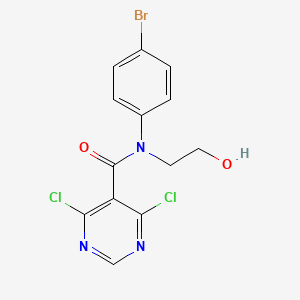


![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide](/img/structure/B13925457.png)
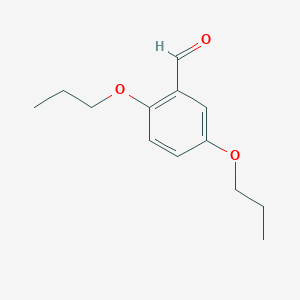
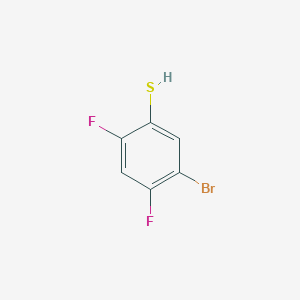

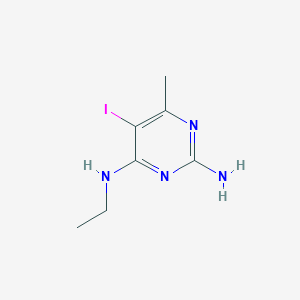

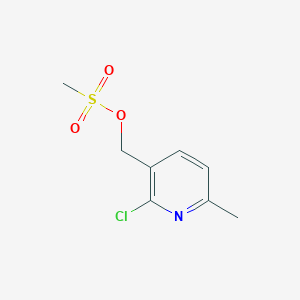
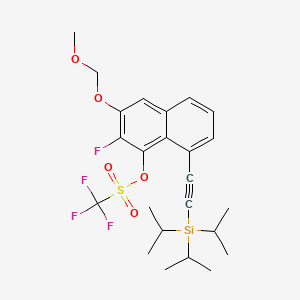
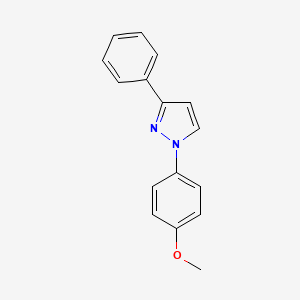
![6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B13925522.png)
